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Cat. No.: B12303059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and

stereochemistry of Carmichaenine C, a C19-diterpenoid alkaloid. This document details the

experimental methodologies for its isolation and structural elucidation and presents its key

quantitative data for scientific reference.

Chemical Structure and Stereochemistry
Carmichaenine C is a complex aconitine-type C19-diterpenoid alkaloid isolated from the aerial

parts of Aconitum carmichaeli[1]. Its intricate molecular architecture is characterized by a

hexacyclic ring system, a common feature of this class of natural products. The core of

Carmichaenine C is a C19-norditerpenoid skeleton, which is biosynthetically derived from a

C20-diterpenoid precursor through the loss of one carbon atom.

The chemical formula for Carmichaenine C is C₃₀H₄₁NO₇, and it has a molecular weight of

527.65 g/mol . The structure is further defined by the presence of a benzoyl group and several

methoxy and hydroxy substituents, which contribute to its specific chemical properties and

biological activity. The stereochemistry of these functional groups is crucial for its three-

dimensional conformation and interaction with biological targets.

The IUPAC name for Carmichaenine C is not readily available in the initial search results.

However, its structure can be represented by the following SMILES string:

CCN1C[C@]2(COC)CC--INVALID-LINK--[C@@]34[C@@H]2--INVALID-LINK--

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12303059?utm_src=pdf-interest
https://www.benchchem.com/product/b12303059?utm_src=pdf-body
https://www.benchchem.com/product/b12303059?utm_src=pdf-body
https://www.researchgate.net/publication/282929129_Five_new_C19-diterpenoid_alkaloids_from_Aconitum_carmichaeli
https://www.benchchem.com/product/b12303059?utm_src=pdf-body
https://www.benchchem.com/product/b12303059?utm_src=pdf-body
https://www.benchchem.com/product/b12303059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12303059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C([C@@]5(O)C--INVALID-LINK--

[C@H]6C[C@@H]4[C@@H]5[C@H]6OC(C7=CC=CC=C7)=O)[C@H]31. This notation

precisely describes the connectivity and stereochemistry of the molecule.

Quantitative Data
The structural elucidation of Carmichaenine C relies on a combination of spectroscopic

techniques. The following table summarizes the key quantitative data obtained from these

analyses.

Data Type Description

High-Resolution Mass Spectrometry (HRMS)
Provides the exact mass of the molecule,

confirming its elemental composition.

¹H Nuclear Magnetic Resonance (NMR)

Spectroscopy

Reveals the chemical environment of each

hydrogen atom in the molecule, including their

connectivity and spatial arrangement.

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Identifies the number of non-equivalent carbon

atoms and their hybridization states, providing a

carbon skeleton fingerprint.

Infrared (IR) Spectroscopy

Indicates the presence of specific functional

groups, such as hydroxyl (-OH), carbonyl

(C=O), and ether (C-O-C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Provides information about the electronic

transitions within the molecule, particularly

related to the aromatic benzoyl group.

Note: The specific spectral data values from the primary literature are pending acquisition of

the full-text article.

Experimental Protocols
The isolation and structural characterization of Carmichaenine C and other diterpenoid

alkaloids from Aconitum carmichaeli involve a multi-step process.
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General Isolation and Purification Procedure
A general workflow for the isolation of diterpenoid alkaloids from Aconitum species is outlined

below. This process typically begins with the extraction of the plant material, followed by a

series of chromatographic separations to isolate the individual compounds.

Dried and Powdered
Plant Material

(Aconitum carmichaeli)

Extraction
(e.g., with EtOH or MeOH) Crude Extract Acid-Base

Partitioning
Total Alkaloid

Fraction
Column Chromatography
(e.g., Silica Gel, Alumina) Fractions Preparative HPLC Pure Carmichaenine C

Click to download full resolution via product page

Figure 1. General workflow for the isolation of diterpenoid alkaloids.

Protocol Details:

Extraction: The dried and powdered aerial parts of Aconitum carmichaeli are typically

extracted with a polar solvent such as ethanol or methanol at room temperature. The solvent

is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to

separate the alkaloids from other constituents. The extract is dissolved in an acidic solution

(e.g., 2% HCl), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl

ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a

base (e.g., ammonia) to a pH of 9-10 and extracted with a chlorinated solvent (e.g.,

chloroform or dichloromethane) to obtain the total alkaloid fraction.

Column Chromatography: The total alkaloid fraction is then subjected to column

chromatography over silica gel or alumina. Elution is performed with a gradient of solvents,

typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a

gradient of chloroform and methanol). Fractions are collected and monitored by thin-layer

chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the

compound of interest are further purified by preparative HPLC using a suitable column (e.g.,
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C18) and a mobile phase, often a mixture of acetonitrile and water or methanol and water, to

yield the pure Carmichaenine C.

Structural Elucidation
The determination of the chemical structure and stereochemistry of Carmichaenine C is

achieved through a combination of modern spectroscopic techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the precise molecular weight and elemental composition of the molecule. Fragmentation

patterns observed in tandem MS (MS/MS) experiments can provide valuable information

about the different structural motifs within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of

protons and their neighboring atoms, while ¹³C NMR reveals the number and types of

carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for assembling the

complete carbon skeleton and determining the positions of substituents.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray

crystallography provides the most definitive three-dimensional structure, including the

absolute stereochemistry.

Signaling Pathways and Logical Relationships
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The biological activities of diterpenoid alkaloids are often linked to their interaction with specific

cellular signaling pathways. While the specific pathways affected by Carmichaenine C are not

yet fully elucidated, many aconitine-type alkaloids are known to interact with voltage-gated

sodium channels. The following diagram illustrates a simplified logical relationship for the

investigation of the biological activity of a novel natural product like Carmichaenine C.

Carmichaenine C
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Figure 2. Logical workflow for biological activity assessment.

This guide provides a foundational understanding of the chemical nature of Carmichaenine C
and the scientific processes involved in its study. Further research, including the acquisition of

detailed spectroscopic data and biological activity screening, will be crucial to fully unlock the

potential of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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